(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered thiazolidinone core with a benzylidene substituent at the 5-position. Key structural features include:
- 3-Chlorophenyl group: The electron-withdrawing chlorine atom at the 3-position of the phenyl ring may influence electronic properties and biological activity.
- Thioxo group: The 2-thioxo substituent contributes to tautomerism and metal-binding capabilities .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and hydrogen-bonding motifs are critical.
Properties
Molecular Formula |
C17H10ClN3OS2 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H10ClN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H |
InChI Key |
PWPUBFUPIIGXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
-
Alkylation of 2-Mercaptobenzimidazole :
-
Formation of Thiosemicarbazone :
-
Cyclization to Thiazolidinone :
Key Data
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Chlorophenacyl bromide | Ethanol | 80 | 12 | 85–90 |
| 2 | Thiosemicarbazide | Dioxane | 100 | 6 | 75–80 |
| 3 | 3-Chlorophenyl isocyanate | Acetic acid | 120 | 8–10 | 65–70 |
Knoevenagel Condensation Approach
Methodology
-
Core Synthesis : 3-(3-Chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is condensed with 1H-benzimidazole-2-carbaldehyde via Knoevenagel condensation.
-
Catalyst : Sodium acetate in acetic acid.
-
Mechanism : The active methylene group of thiazolidinone attacks the aldehyde carbonyl, forming the exocyclic double bond.
Optimization Insights
One-Pot Three-Component Synthesis
Procedure
Protocol
Benefits
Comparative Analysis of Methods
| Method | Steps | Time | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Multi-Step | 3 | 26–30 h | 65–70 | 90–92 | Moderate |
| Knoevenagel | 2 | 12 h | 70–75 | 93–95 | High |
| One-Pot | 1 | 6 h | 80 | 88–90 | High |
| Microwave | 2 | 0.3 h | 85 | >95 | Limited |
Critical Reaction Parameters
Solvent Effects
Catalytic Additives
Stereochemical Considerations
The (5E) configuration is favored due to:
-
Steric hindrance from the 3-chlorophenyl group, preventing Z-isomer formation.
-
Conjugation stabilization between the benzimidazole and thiazolidinone moieties.
Industrial-Scale Adaptations
Challenges
Pilot Data
Emerging Green Chemistry Approaches
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolidinone ring’s electrophilic carbonyl and thiocarbonyl groups are susceptible to nucleophilic attack. Key reactions include:
These substitutions are critical for modifying the compound’s bioactivity, such as enhancing antimicrobial or anticancer properties .
Condensation Reactions
The exocyclic double bond (C5-methylidene) participates in Knoevenagel condensations with aldehydes or ketones:
For example, condensation with indole-3-carbaldehyde under reflux yields hybrid structures with potential cytotoxicity .
Addition Reactions
The C5-methylidene double bond undergoes electrophilic and radical additions:
These reactions expand the compound’s utility in synthesizing dimeric or halogenated analogs .
Cyclization and Ring-Opening Reactions
The thiazolidinone ring participates in recyclization under acidic or basic conditions:
For instance, treatment with ethyl bromoacetate in ethanol leads to cyclization into fused thiazolo-triazolone systems .
Tautomerism and Isomerization
The compound exhibits keto-enol tautomerism, influencing its reactivity:
This tautomeric equilibrium is critical for designing pH-dependent drug delivery systems .
Oxidation and Reduction
The sulfur and nitrogen centers undergo redox transformations:
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of thiazolidinone derivatives, including (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, in combating various cancer types. Research indicates that thiazolidinone compounds exhibit cytotoxic effects against multiple human cancer cell lines.
Case Study: Anticancer Assays
A study investigated the anticancer properties of various thiazolidinone derivatives using the National Cancer Institute's protocol. The compound exhibited significant inhibitory activity against cancer cell lines from leukemia and central nervous system cancers. The cytotoxicity was assessed using spectrophotometric methods, revealing promising results for further development .
Table 1: Summary of Anticancer Activity
| Compound | Target Cancer Cell Lines | IC50 Values (µM) |
|---|---|---|
| (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one | Leukemia, CNS | 10-20 |
| Other Thiazolidinones | Various | Varies |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Thiazolidinones are known for their ability to inhibit bacterial growth and have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In vitro tests demonstrated that derivatives of thiazolidinone exhibited significant antimicrobial properties. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Table 2: Summary of Antimicrobial Activity
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one | Staphylococcus aureus | 15 µg/mL |
| Other Thiazolidinones | Escherichia coli | 20 µg/mL |
Antiparasitic Effects
The antiparasitic potential of thiazolidinones has also been explored, particularly in relation to infections caused by Trichinella spiralis. The compound's structure allows it to interact with parasitic proteins, leading to effective inhibition of larval development.
Case Study: Antiparasitic Activity
Research has shown that certain thiazolidinone derivatives can kill Trichinella spiralis larvae effectively at concentrations as low as 50 mg/mL. This highlights the compound's potential as a therapeutic agent in treating parasitic infections .
Table 3: Summary of Antiparasitic Activity
| Compound | Target Parasite | Effective Concentration (mg/mL) |
|---|---|---|
| (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one | Trichinella spiralis | 50 |
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.
DNA Interaction: Intercalates into DNA, disrupting replication and transcription processes.
Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights structural differences and molecular attributes of analogous compounds:
Structural and Conformational Differences
- Benzimidazole vs. Hydroxybenzylidene : The benzimidazole group in the target compound provides a larger planar surface for π-π stacking compared to hydroxybenzylidene analogs. This may improve binding affinity in enzyme inhibition studies .
- Chlorophenyl vs. In contrast, ethyl or diethylaminoethyl groups (e.g., ) introduce flexibility and basicity, altering solubility and membrane permeability.
- E/Z Isomerism: The (5E) configuration in the target compound ensures the benzylidene group is trans to the thioxo moiety, optimizing conjugation and stability. Analogs with (5Z) configurations (e.g., ) exhibit distinct dihedral angles between the thiazolidinone core and substituents, affecting molecular planarity .
Hydrogen Bonding and Crystal Packing
- Intramolecular Interactions : The hydroxy group in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one forms an S(6) hydrogen-bonded ring motif, stabilizing the Z-configuration . The target compound’s benzimidazole may engage in N–H⋯S or N–H⋯O interactions, though crystallographic data are needed for confirmation.
- Intermolecular Networks : Compounds like (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one form dimers via O–H⋯S bonds, whereas the target compound’s benzimidazole could facilitate extended networks through N–H⋯π or C–H⋯N interactions .
Computational and Chemoinformatic Insights
- Similarity Coefficients: Using Tanimoto coefficients (), the target compound shares ~70% structural similarity with (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, primarily due to the thiazolidinone core. Differences arise in the benzimidazole and chlorophenyl groups, reducing similarity to <50% with ethyl-substituted analogs .
- Graph-Based Analysis: Subgraph isomorphism methods () reveal conserved thiazolidinone and benzylidene motifs across analogs, but divergent substituents significantly alter biological target profiles .
Biological Activity
(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a benzimidazole moiety, and a chlorophenyl group. Its molecular formula is , with a molecular weight of 362.83 g/mol. The structural characteristics contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₂OS |
| Molecular Weight | 362.83 g/mol |
| IUPAC Name | (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of thiazolidinones have shown effectiveness against bacteria and fungi due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Activity
Studies have reported that thiazolidinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway. In vitro studies on similar compounds demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research involving lipopolysaccharide (LPS)-induced inflammation models showed that thiazolidinone derivatives can significantly reduce nitric oxide (NO) production in macrophages, indicating their potential as anti-inflammatory agents .
The biological activity of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It can bind to cellular receptors, influencing various signaling pathways related to inflammation and tumor growth.
Case Studies
Several studies have explored the biological effects of thiazolidinone derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazolidinones against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Evaluation : Another research focused on a series of thiazolidinones showing promising results in inhibiting the growth of human breast cancer cells (MCF-7) with IC50 values around 10 µM .
- Inflammation Model : In an experiment using RAW264.7 macrophages treated with LPS, thiazolidinones reduced NO production significantly compared to control groups, highlighting their potential as anti-inflammatory agents.
Q & A
Q. Table 1: Representative Synthesis Conditions
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate imine formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6h) and improves regioselectivity .
- Workup protocols : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure products .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the thioxo group (δ ~160–170 ppm in 13C), benzimidazole protons (δ 7.2–8.5 ppm), and chlorophenyl substituents .
- FT-IR : Confirm thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
- X-ray crystallography : Resolve tautomerism (e.g., E/Z isomerism) and hydrogen-bonding networks .
Advanced: How can computational methods resolve contradictions in tautomeric stability?
Methodological Answer:
- DFT calculations : Compare Gibbs free energy of E vs. Z isomers to predict dominant tautomers .
- Molecular docking : Correlate tautomer stability with binding affinity to biological targets (e.g., kinases) .
- In situ crystallography : Monitor tautomerization in real-time using variable-temperature XRD .
Basic: What biological activities are reported for this compound?
Methodological Answer:
- Antimicrobial : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thioxo-thiazolidinone interactions with bacterial enzymes .
- Anticancer : IC₅₀ = 12–25 µM in HepG2 cells via apoptosis induction and ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
